Methyl 2-(bromomethyl)acrylate

Beschreibung

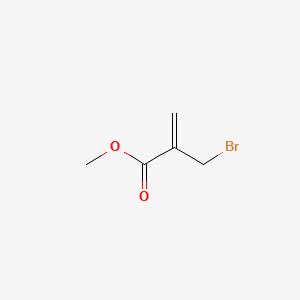

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTUQSLVERGMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075243 | |

| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-69-5 | |

| Record name | Methyl 2-(bromomethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(bromomethyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(bromomethyl)acrylate" synthesis from methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 2-(bromomethyl)acrylate from its precursor, methyl 2-(hydroxymethyl)acrylate. This key chemical transformation is pivotal in the development of various functionalized polymers and as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable monomer and building block in organic synthesis. Its bifunctional nature, possessing both a reactive acrylate (B77674) group for polymerization and a bromomethyl group for nucleophilic substitution, allows for the straightforward introduction of complex functionalities into materials and molecules. The synthesis from the corresponding hydroxymethyl compound is a common and critical step in its utilization. This guide details the prevalent methods for this conversion, focusing on two primary brominating systems: Phosphorus Tribromide (PBr₃) and a combination of N-Bromosuccinimide (NBS) with Dimethyl Sulfide (B99878) (DMS).

Reaction Pathway

The fundamental transformation involves the substitution of the hydroxyl group in methyl 2-(hydroxymethyl)acrylate with a bromine atom.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Using Phosphorus Tribromide (PBr₃)

This method is a classic approach for converting primary alcohols to alkyl bromides.

Experimental Workflow:

Caption: Step-by-step workflow for the PBr₃ mediated synthesis.

Detailed Procedure:

Under dry conditions and an inert atmosphere, a solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to -4 °C using an ice/NaCl bath.[1] Phosphorus tribromide (23.5 mL, 0.25 mol) is then added dropwise over a period of 30 minutes, during which a white precipitate may form.[1] The reaction mixture is stirred for 3 hours and allowed to warm to room temperature.[1] Following this, the solution is cooled again to -4 °C, and water (50 mL) is cautiously added dropwise, leading to the evolution of HBr.[1] After the addition of more water (100 mL), the resulting solution is extracted with hexane (3 x 200 mL).[1] The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.[1] The crude product is then purified by distillation under reduced pressure (43 °C, 1.0 Torr) to yield this compound as a slightly yellowish liquid.[1]

A similar procedure using acetonitrile (B52724) as the solvent has also been reported.[2] 10.2 g of methyl 2-(hydroxymethyl)acrylate is dissolved in 150 mL of acetonitrile, followed by the slow dropwise addition of 4 mL of phosphorus tribromide.[2] The reaction is stirred for 4 hours at room temperature. The reaction is quenched with water, and the acetonitrile is removed under reduced pressure. The residue is taken up in water and extracted twice with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated to give the product.[2]

Method 2: Using N-Bromosuccinimide (NBS) and Dimethyl Sulfide (DMS)

This method, a variation of the Corey-Kim oxidation, provides an alternative route to the desired product.

Experimental Workflow:

Caption: Step-by-step workflow for the NBS/DMS mediated synthesis.

Detailed Procedure:

To a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in dry dichloromethane (40 ml), a solution of dimethyl sulfide (4 ml) in dichloromethane (50 ml) is added dropwise with stirring at 0° C for 10 minutes.[2] Subsequently, a solution of methyl 2-(hydroxymethyl)acrylate (3.15 g, 31.50 mmoles) in dichloromethane (40 ml) is added to the resulting mixture.[2] The reaction is left to stir for 24 hours at room temperature.[2] After this period, the reaction mixture is poured into an aqueous solution of sodium chloride and ice.[2] The product is extracted with diethyl ether (3 x 100 ml), and the combined organic extracts are washed with water and dried over anhydrous sodium sulphate.[2] Following vacuum concentration, the product is obtained as a yellow oil.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic methods.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Method 1 (PBr₃)[1] | Method 2 (NBS/DMS)[2] |

| Methyl 2-(hydroxymethyl)acrylate | 58.05 g (0.50 mol) | 3.15 g (31.50 mmol) |

| Phosphorus Tribromide (PBr₃) | 23.5 mL (0.25 mol) | - |

| N-Bromosuccinimide (NBS) | - | 5.17 g (26.8 mmol) |

| Dimethyl Sulfide (DMS) | - | 4 mL |

| Solvent | Anhydrous Diethyl Ether (250 mL) | Dry Dichloromethane (130 mL total) |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1 (PBr₃)[1] | Method 1 (PBr₃, Acetonitrile)[2] | Method 2 (NBS/DMS)[2] |

| Temperature | -4 °C to Room Temp. | Room Temperature | 0 °C to Room Temp. |

| Reaction Time | 3 hours | 4 hours | 24 hours |

| Product Yield | 73% | 86% | 89% |

| Product Appearance | Slightly yellowish liquid | Colorless liquid | Yellow oil |

Product Characterization

The synthesized this compound is a colorless to yellow liquid.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO₂ | [3][4][5] |

| Molecular Weight | 179.01 g/mol | [3][4] |

| CAS Number | 4224-69-5 | [3][4] |

| Boiling Point | 35-37 °C at 1.3 mmHg | [5] |

| Density | 1.489 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.490 | [5] |

Spectroscopic data, such as Mass Spectrometry (electron ionization), is available for the characterization of this compound.[3]

Safety Considerations

This compound is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound from methyl 2-(hydroxymethyl)acrylate. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory conditions. Both the phosphorus tribromide and the N-bromosuccinimide/dimethyl sulfide methods provide good to excellent yields of the target compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of polymer chemistry, organic synthesis, and drug development.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)acrylate, a key reagent in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its application in polymerization processes.

Chemical and Physical Properties

This compound, with the CAS number 4224-69-5 , is a functionalized monomer utilized in a variety of chemical transformations.[1][2][3][4][5] Its utility stems from the presence of both a reactive acrylate (B77674) group and a bromomethyl substituent, allowing for sequential or concurrent polymerization and functionalization.

Identification and Structure

| Property | Value |

| CAS Number | 4224-69-5[1][2][4] |

| Molecular Formula | C5H7BrO2[1][6] |

| Molecular Weight | 179.01 g/mol [1][2][4][6] |

| Linear Formula | H2C=C(CH2Br)CO2CH3[4] |

| Synonyms | Methyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid methyl ester |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear colorless to slightly brownish liquid | [1] |

| Boiling Point | 35-37 °C at 1.3 mmHg | [1][2] |

| Density | 1.489 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.490 | [1][2] |

| Flash Point | 173 °F (78.3 °C) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | Light Sensitive | [1] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Skin Corrosion/Irritation, Category 2 | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — Single exposure, Category 3, Respiratory system | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols

Synthesis of this compound from Methyl 2-(hydroxymethyl)acrylate

This protocol describes the synthesis of this compound via the bromination of Methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.

Materials:

-

Methyl 2-(hydroxymethyl)acrylate (10.2 g)

-

Acetonitrile (B52724) (150 mL)

-

Phosphorus tribromide (4 mL)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a round-bottom flask.

-

Slowly add 4 mL of phosphorus tribromide to the solution dropwise.

-

Stir the reaction mixture continuously for 4 hours at room temperature.[1][3]

-

After the reaction is complete, quench the reaction by carefully adding an appropriate amount of water.

-

Remove the acetonitrile solvent by decompression distillation using a rotary evaporator.[1][3]

-

To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.[1][3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[1][3]

-

Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.[1][3]

Applications in Polymer Chemistry

This compound is a valuable monomer in polymer synthesis, particularly in controlled radical polymerization techniques. It can act as a chain-transfer agent, enabling the synthesis of functionalized macromonomers.[2][7] These macromonomers can be subsequently used to create graft copolymers.[2][7]

One of the key applications is in Atom Transfer Radical Polymerization (ATRP), where the bromine atom can be reversibly activated and deactivated, allowing for the controlled growth of polymer chains. This leads to polymers with well-defined molecular weights and low polydispersity.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

"Methyl 2-(bromomethyl)acrylate" chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides a comprehensive overview of Methyl 2-(bromomethyl)acrylate, a versatile monomer used in polymer chemistry and organic synthesis. This document details its chemical structure, IUPAC name, physical and spectroscopic properties, synthesis and polymerization protocols, and key applications.

Chemical Structure and IUPAC Name

This compound is an alpha-substituted acrylate (B77674) ester. Its structure features a methyl ester group, a polymerizable acrylate double bond, and a reactive bromomethyl substituent.

Chemical Structure:

-

IUPAC Name: methyl 2-(bromomethyl)prop-2-enoate[1]

-

Synonyms: this compound, 2-(Bromomethyl)acrylic Acid Methyl Ester[2]

-

CAS Registry Number: 4224-69-5[1]

-

Molecular Formula: C₅H₇BrO₂[1]

-

Molecular Weight: 179.01 g/mol

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided below for easy reference.

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to slightly brownish liquid | [2] |

| Boiling Point | 35-37 °C at 1.3 mmHg | |

| Density | 1.489 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.490 | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Storage Temperature | -20°C |

Spectroscopic Data

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound, which can be used for its identification.[3]

-

¹H NMR (Expected): Based on the structure, the expected proton NMR signals in CDCl₃ would be approximately:

-

Singlet around 3.8 ppm (3H, -OCH₃)

-

Singlet around 4.2 ppm (2H, -CH₂Br)

-

Two singlets for the vinyl protons (=CH₂) around 5.9 and 6.3 ppm.

-

Note: This is an estimation. For comparison, the ¹H NMR spectrum of 2-(bromomethyl)acrylic acid in CDCl₃ is available.[4]

-

-

¹³C NMR (Expected): The expected carbon NMR signals in CDCl₃ would be approximately:

-

Signal for the bromomethyl carbon (-CH₂Br)

-

Signal for the ester methyl carbon (-OCH₃)

-

Signals for the double bond carbons (C=C)

-

Signal for the carbonyl carbon (C=O)

-

Note: For comparison, the ¹³C NMR spectrum of 2-(bromomethyl)acrylic acid is available.[5]

-

-

Infrared (IR) Spectrum (Expected): Key expected IR absorption bands would include:

-

C=O stretching of the ester group (~1720 cm⁻¹)

-

C=C stretching of the acrylate group (~1630 cm⁻¹)

-

C-O stretching of the ester group

-

C-Br stretching

-

Note: For comparison, the IR spectrum of 2-(bromomethyl)acrylic acid is available.[6]

-

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of this compound are crucial for its effective use in research.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of methyl 2-(hydroxymethyl)acrylate.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Dissolve methyl 2-(hydroxymethyl)acrylate in a suitable anhydrous solvent (e.g., diethyl ether or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Polymerization of this compound

This compound is a valuable monomer for introducing functional groups into polymers. It can be polymerized via various radical polymerization techniques, where it often acts as a chain-transfer agent.[7][8]

Workflow for Emulsion Polymerization:

Caption: Emulsion polymerization workflow using this compound.

Detailed Protocol for Emulsion Polymerization:

-

Prepare an aqueous phase by dissolving a surfactant (e.g., sodium dodecyl sulfate) and a buffer (e.g., sodium bicarbonate) in deionized water in a reaction vessel.

-

Separately, prepare the organic phase containing the primary monomer (e.g., methyl methacrylate (B99206) or styrene) and a radical initiator.

-

Heat the aqueous phase to the desired reaction temperature (typically 60-80 °C) under inert atmosphere with stirring.

-

Add the organic phase to the hot aqueous phase to initiate polymerization.

-

After a short initiation period, introduce this compound to the reaction mixture. It will act as a chain-transfer agent, controlling the molecular weight and introducing a bromine terminal group.

-

Allow the polymerization to proceed for the desired time, monitoring the conversion.

-

Cool the reactor to terminate the polymerization.

-

The resulting polymer latex can be purified by dialysis or other appropriate methods.

Applications in Drug Development and Materials Science

The utility of this compound stems from its dual functionality: the acrylate group allows for polymerization, while the bromomethyl group provides a site for post-polymerization modification.

-

Functional Polymers: Polymers and copolymers synthesized using this compound possess reactive bromide end-groups or side-chains. These groups can be converted to other functionalities through nucleophilic substitution reactions, allowing for the synthesis of well-defined functional polymers.[2]

-

Graft Copolymers: The bromo-functionalized polymers can act as macroinitiators for a second polymerization, leading to the formation of graft copolymers. For instance, a poly(methyl methacrylate) chain with a terminal bromide from this compound can initiate the polymerization of styrene (B11656) to form a poly(methyl methacrylate)-graft-polystyrene copolymer.[7]

-

Bioconjugation: The reactive bromomethyl group can be used to attach these polymers to biological molecules, such as proteins or peptides, to create polymer-drug conjugates or other advanced biomaterials. Acrylate and methacrylate-based polymers, in general, have found numerous applications in biomedicine due to their biocompatibility and versatility.[9]

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as causing skin irritation, serious eye damage, and respiratory irritation.

-

Precautionary Statements: Avoid breathing vapors, and use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage: Store in a cool, dark place. The compound can be light-sensitive.[2]

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its unique structure makes it a valuable tool for the synthesis of advanced polymeric materials with tailored functionalities.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 4224-69-5 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 1H NMR [m.chemicalbook.com]

- 5. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 13C NMR spectrum [chemicalbook.com]

- 6. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) IR Spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches [mdpi.com]

"Methyl 2-(bromomethyl)acrylate" molecular weight and formula

An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate

For researchers, scientists, and drug development professionals, this guide provides comprehensive information on the molecular properties, synthesis, and key applications of this compound.

Molecular Properties

This compound is a functionalized monomer utilized in polymer chemistry and organic synthesis. Its key molecular data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][2] |

| Molecular Weight | 179.01 g/mol | [3][4] |

| CAS Number | 4224-69-5 | [1] |

| Appearance | Colorless to slightly yellowish liquid | [1][5] |

| Boiling Point | 35-37 °C at 1.3 mmHg | [3][4] |

| Density | 1.489 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.490 | [3][4] |

| InChI Key | CFTUQSLVERGMHL-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Bromination of Methyl 2-(hydroxymethyl)acrylate

This procedure involves the direct bromination of the hydroxyl group of methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.[1][6]

Materials:

-

Methyl 2-(hydroxymethyl)acrylate (10.2 g)

-

Acetonitrile (B52724) (150 mL)

-

Phosphorus tribromide (4 mL)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a suitable reaction vessel.

-

Slowly add 4 mL of phosphorus tribromide to the solution dropwise.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

After the reaction is complete, quench the reaction by carefully adding a suitable amount of water.

-

Remove the acetonitrile solvent via decompression distillation using a rotary evaporator.

-

To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.[1]

This method can also be performed using anhydrous diethyl ether as the solvent and cooling the reaction to -4 °C before the dropwise addition of phosphorus tribromide.[5]

Caption: Synthesis of this compound.

Method 2: Multi-step Synthesis from Diethyl bis(hydroxymethyl)malonate

This synthetic route involves the formation of an intermediate, methyl β,β'-dibromoisobutyrate, followed by elimination to yield the desired product.[7]

Step A: Synthesis of β,β'-Dibromoisobutyric Acid

-

Combine 440 g of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid in a 5-L flask.

-

Heat the mixture to a vigorous reflux for 6 hours.

-

Cool the undistilled concentrate overnight at -15°C and filter the resulting solid.

-

Dry the solid to obtain β,β'-dibromoisobutyric acid.

Step B: Synthesis of Methyl β,β'-dibromoisobutyrate

-

In a round-bottomed flask, mix 61.5 g of β,β'-dibromoisobutyric acid, 25 g of methanol, 75 mL of ethylene (B1197577) dichloride, and 0.2 mL of methanesulfonic acid.

-

Heat the mixture under reflux for 24 hours.

-

Cool the solution, dilute with methylene (B1212753) chloride, and neutralize with a cold sodium bicarbonate solution.

-

Dry the organic layer and concentrate to yield methyl β,β'-dibromoisobutyrate.

Step C: Synthesis of Methyl α-(bromomethyl)acrylate

-

In a dry, three-necked flask, dissolve 20 g of methyl β,β'-dibromoisobutyrate in 50 mL of anhydrous benzene (B151609).

-

Stir the solution vigorously while adding a solution of 7.7 g of triethylamine (B128534) in 50 mL of benzene dropwise.

-

After the addition, stir for an additional hour at room temperature, then reflux for 1 hour.

-

Cool the mixture and perform a workup followed by fractional distillation at reduced pressure to obtain the final product.[7]

Applications in Polymer Chemistry

This compound is a valuable reagent in polymer chemistry, primarily utilized as a chain-transfer agent in radical polymerizations.

Chain-Transfer Agent in Radical Polymerization

This compound (MBrMA) functions as an efficient chain-transfer agent in the radical polymerization of monomers such as methyl methacrylate (B99206) (MMA) and styrene.[5][8] This allows for the control of polymer molecular weight and the synthesis of functionalized macromonomers.[8]

Experimental Workflow: Emulsion Polymerization of MMA with MBrMA as a Chain-Transfer Agent

-

Initiation: The polymerization of MMA is initiated using a standard radical initiator.

-

Chain Transfer: MBrMA is introduced into the polymerization. The propagating polymer chain reacts with MBrMA, transferring the radical and terminating the chain, while the MBrMA fragment initiates a new polymer chain. This process results in the formation of α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers.

-

Copolymerization: The resulting macromonomeric latex can be subsequently used in copolymerization reactions, for instance with styrene, to produce graft copolymers like poly(styrene-graft-MMA).[5][8]

Caption: Use of MBrMA in Graft Copolymer Synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound 97 4224-69-5 [sigmaaldrich.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. This compound | 4224-69-5 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of methyl 2-(bromomethyl)acrylate, a versatile reagent in organic synthesis and polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Conditions |

| Boiling Point | 35-37 °C | at 1.3 mmHg |

| Density | 1.489 g/mL | at 25 °C |

| Refractive Index | n20/D 1.490 | |

| Molecular Weight | 179.01 g/mol | |

| CAS Number | 4224-69-5 | |

| Linear Formula | H₂C=C(CH₂Br)CO₂CH₃ |

Data sourced from multiple chemical suppliers and databases.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient synthesis of this compound. Below are two common methods for its preparation.

Method 1: Bromination of Methyl 2-(hydroxymethyl)acrylate with Phosphorus Tribromide

This procedure details the synthesis of this compound from methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.

Materials:

-

Methyl 2-(hydroxymethyl)acrylate (10.2 g)

-

Acetonitrile (B52724) (150 mL)

-

Phosphorus tribromide (4 mL)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a round-bottom flask.

-

Slowly add 4 mL of phosphorus tribromide dropwise to the solution.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

After the reaction is complete, quench the reaction by carefully adding an appropriate amount of water.

-

Remove the acetonitrile solvent by decompression distillation using a rotary evaporator.

-

To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.[2][3]

Method 2: Synthesis from Methyl β,β'-dibromoisobutyrate

This alternative method involves the dehydrobromination of methyl β,β'-dibromoisobutyrate.

Materials:

-

Methyl β,β'-dibromoisobutyrate (20 g, 0.077 mol)

-

Anhydrous benzene (B151609) (100 mL)

-

Triethylamine (B128534) (7.7 g, 0.076 mol)

Procedure:

-

In a dry, 250-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, vigorously stir a solution of 20 g of methyl β,β'-dibromoisobutyrate in 50 mL of anhydrous benzene.

-

Introduce a solution of 7.7 g of triethylamine in 50 mL of benzene dropwise at a rate of about 3 mL per minute.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

Reflux the mixture for 1 hour and then cool to 20°C.

-

The resulting mixture can then be worked up to isolate the product.[4]

Experimental Workflow and Reaction Schematics

The following diagrams illustrate the synthesis of this compound and its utility in subsequent polymerization reactions.

Caption: Synthesis and application workflow for this compound.

The above diagram illustrates a common synthetic route to this compound from its hydroxyl precursor. It also depicts its role as a chain-transfer agent in radical polymerization, a key application that allows for the synthesis of functionalized polymers.[5][6] This functionality is particularly useful in creating macromonomers and graft copolymers.

References

An In-Depth Technical Guide to Methyl 2-(bromomethyl)acrylate: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, detailed handling procedures, and key experimental protocols for Methyl 2-(bromomethyl)acrylate. The following sections summarize its chemical and physical properties, outline critical safety measures, and provide methodologies for its application in chemical synthesis.

Chemical and Physical Properties

This compound is a reactive monomer used in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO₂ | |

| Molecular Weight | 179.01 g/mol | |

| CAS Number | 4224-69-5 | [1] |

| Appearance | Clear colorless to slightly brownish liquid | [2] |

| Boiling Point | 35-37 °C at 1.3 mmHg | [2][3] |

| Melting Point | 248 °C (lit.) | [2] |

| Density | 1.489 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.490 (lit.) | [3] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [1][2] |

| Storage Temperature | -20°C | [1][3] |

Safety Data Sheet (SDS) Summary

A thorough understanding of the hazards associated with this compound is crucial for its safe handling. This section summarizes the key safety information.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Damage (Category 1) : Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1] The respiratory system is a target organ.[1]

-

Combustible Liquid : Classified as a combustible liquid.[1]

Signal Word: Danger[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory to ensure personal safety.

| Precautionary Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P264 | Wash skin thoroughly after handling. | [2] |

| P271 | Use only outdoors or in a well-ventilated area. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Wear protective gloves. Butyl rubber or polyvinyl alcohol gloves are recommended.[4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[1][5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent hazardous situations.

Handling

-

Work under a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Take precautionary measures against static discharge.[6]

-

Handle product only in a closed system or provide appropriate exhaust ventilation.[5]

Storage

-

Store locked up.[2]

-

Recommended storage temperature is -20°C.[1][3] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[7][9]

-

Incompatible materials include bases and strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. This compound 4224-69-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. research.cuanschutz.edu [research.cuanschutz.edu]

- 9. medchemexpress.com [medchemexpress.com]

Methyl 2-(bromomethyl)acrylate: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)acrylate (MBMA) is a valuable bifunctional monomer utilized in a variety of applications, including the synthesis of functionalized polymers and as a chain-transfer agent in radical polymerization. Its reactivity, however, necessitates a thorough understanding of its storage requirements and stability profile to ensure safe handling, maintain chemical integrity, and achieve reliable experimental outcomes. This technical guide provides an in-depth overview of the recommended storage conditions, stability considerations, potential degradation pathways, and methodologies for assessing the shelf life of this compound.

Core Stability and Storage Parameters

Proper storage is paramount to prevent the degradation and premature polymerization of this compound. The following table summarizes the key storage and stability parameters based on available data for MBMA and related acrylate (B77674) compounds.

| Parameter | Recommendation/Information | Rationale |

| Storage Temperature | -20°C is recommended for long-term storage. Refrigerated conditions (2-8°C) are suitable for shorter periods. | Low temperatures significantly reduce the rate of potential degradation reactions and spontaneous polymerization. |

| Light Exposure | Store in amber or opaque containers, protected from direct sunlight and UV radiation. | MBMA is light-sensitive. Light can initiate radical formation, leading to polymerization. |

| Atmosphere | Store under an air atmosphere containing at least 5% oxygen. Never store under an inert atmosphere (e.g., nitrogen, argon). | Common polymerization inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), require oxygen to function effectively. |

| Inhibitor | Typically supplied with an inhibitor like hydroquinone (HQ). | Inhibitors are essential to scavenge free radicals and prevent the onset of spontaneous polymerization, thereby extending shelf life. |

| Container | Use tightly sealed containers to prevent moisture ingress and evaporation of the monomer. | Moisture can lead to hydrolysis, while a loose seal can allow the necessary oxygen for the inhibitor to escape. |

| Shelf Life | With appropriate inhibitors and storage conditions, a shelf life of six months or more can be expected. However, this should be verified by the supplier and through periodic quality control. | The rate of inhibitor depletion is a function of time and temperature. |

Chemical Compatibility

The choice of storage and handling materials is critical to prevent contamination and degradation. The following table provides general guidance on the chemical compatibility of this compound, based on data for methyl acrylate and other acrylics. It is strongly recommended to perform specific compatibility testing for your application.

| Material Class | Compatible | Generally Incompatible | Notes |

| Plastics | Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP) | Polyvinyl chloride (PVC), Polystyrene (PS), some elastomers. | Acrylates can cause swelling, softening, or stress cracking in certain plastics. |

| Metals | Stainless Steel (304, 316), Aluminum | Carbon steel, copper, brass, and other alloys susceptible to corrosion. | While methyl acrylate itself may not be highly corrosive to some metals, the potential for hydrolysis to form acidic byproducts and the presence of the bromomethyl group warrant caution. Corrosion products can initiate polymerization.[1] |

| Other | Glass | Oxidizing agents, reducing agents, radical initiators (e.g., peroxides), strong acids, strong bases, metal salts. | These substances can neutralize the inhibitor or directly initiate polymerization, potentially leading to a hazardous runaway reaction. |

Decomposition Pathways and Stability Profile

This compound can degrade through several pathways, primarily spontaneous polymerization, hydrolysis, and thermal decomposition. Understanding these pathways is crucial for mitigating risks and ensuring the quality of the material.

Spontaneous Polymerization

This is the most significant stability concern for this compound. It is a radical-initiated process that can be triggered by:

-

Heat and Light: Provide the energy to overcome the activation barrier for radical formation.

-

Contaminants: Peroxides, dust, and corrosion byproducts can act as radical initiators.

-

Inhibitor Depletion: Over time, or under improper storage conditions (e.g., lack of oxygen), the inhibitor is consumed, leaving the monomer susceptible to polymerization.

The polymerization of acrylates is a highly exothermic process. If it occurs in a sealed container, the buildup of heat and pressure can lead to a dangerous runaway reaction and potential container rupture.

Hydrolysis

In the presence of water, the ester linkage of this compound is susceptible to hydrolysis. This reaction is catalyzed by both acids and bases. The primary products of hydrolysis are methacrylic acid and methanol, with the potential for subsequent reactions involving the bromomethyl group.

Thermal Decomposition

At elevated temperatures, this compound will decompose. While specific studies on MBMA are limited, the thermal degradation of related brominated polymers and acrylates suggests that decomposition can yield a complex mixture of products.[2] Potential thermal decomposition products include:

-

Hydrogen bromide (HBr)

-

Methyl bromide

-

Carbon monoxide (CO) and Carbon dioxide (CO2)

-

Various organic fragments

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf life and optimal storage conditions for this compound. The following outlines a recommended experimental workflow.

Stability Testing Workflow

The diagram below illustrates a logical workflow for conducting a stability study on this compound.

Caption: A workflow for conducting a comprehensive stability study.

Key Experimental Methodologies

-

Purity and Degradation Product Analysis:

-

Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Protocol:

-

Prepare a standard solution of high-purity this compound.

-

Develop a validated analytical method capable of separating the parent compound from potential impurities and degradation products.

-

For stability samples, dissolve a known amount in a suitable solvent (e.g., acetonitrile).

-

Inject the sample and quantify the peak area of this compound relative to an internal or external standard.

-

Monitor for the appearance of new peaks, which may indicate degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify these unknown peaks.

-

-

-

Inhibitor Concentration Analysis:

-

Method: HPLC with UV detection.

-

Protocol:

-

Prepare standard solutions of the inhibitor (e.g., hydroquinone).

-

Develop an HPLC method that provides good resolution of the inhibitor peak from the monomer and other components.

-

Quantify the inhibitor concentration in stability samples against the calibration curve.

-

The rate of inhibitor depletion can be modeled to predict the time at which the concentration falls below a critical level.

-

-

-

Accelerated Stability Assessment:

-

Method: Isothermal microcalorimetry or Differential Scanning Calorimetry (DSC).

-

Protocol:

-

Place a small, sealed sample of the monomer into the calorimeter.

-

Hold the sample at an elevated, constant temperature (e.g., 60°C, 80°C).

-

Monitor the heat flow from the sample over time. The onset of a significant exotherm indicates the beginning of polymerization.

-

The time to the onset of this exotherm is the Polymerization Induction Time (PIT). A shorter PIT indicates lower stability. This method is useful for rapidly screening the effects of different inhibitors or potential contaminants.

-

-

Conclusion

This compound is a reactive monomer that requires careful management of its storage and handling to prevent degradation and ensure safety. The primary stability concerns are spontaneous polymerization, hydrolysis, and thermal decomposition. By adhering to recommended storage conditions—specifically, low temperatures, protection from light, and the presence of air for inhibitor function—the shelf life of the material can be maximized. A robust stability testing program, incorporating chromatographic techniques and calorimetry, is essential for defining the shelf life and ensuring the quality of this compound for research and development applications.

References

Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 2-(bromomethyl)acrylate, a valuable reagent in organic synthesis and polymer chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside protocols for its synthesis and characterization.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.32 | s | =CH₂ (vinyl H) |

| 5.96 | s | =CH₂ (vinyl H) |

| 4.19 | s | -CH₂Br (bromomethyl) |

| 3.79 | s | -OCH₃ (methyl ester) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (ester carbonyl) |

| 136.0 | =C< (quaternary vinyl C) |

| 129.0 | =CH₂ (vinyl C) |

| 52.5 | -OCH₃ (methyl ester) |

| 28.5 | -CH₂Br (bromomethyl) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1280, ~1160 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of methyl 2-(hydroxymethyl)acrylate.[1]

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to -4 °C using an ice/NaCl bath.

-

Phosphorus tribromide (23.5 mL, 0.25 mol) is added dropwise to the cooled solution over a period of 30 minutes. The formation of a white precipitate is observed.

-

The reaction mixture is stirred for 3 hours while being allowed to warm to room temperature.

-

The solution is then re-cooled to -4 °C, and water (50 mL) is cautiously added dropwise. This step results in the evolution of hydrogen bromide (HBr) gas.

-

After the addition of water, an additional 100 mL of water is added, and the resulting solution is extracted with hexane (3 x 200 mL).

-

The combined organic layers are dried over anhydrous MgSO₄.

-

The MgSO₄ is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude product.

-

Pure this compound is obtained as a slightly yellowish liquid by distillation under reduced pressure (43 °C, 1.0 Torr).

Spectroscopic Characterization

The following protocols are standard procedures for obtaining NMR and IR spectra of acrylate (B77674) monomers.

NMR Spectroscopy:

-

Instrumentation: Bruker DPX 300 or ACF-400 spectrometer.

-

Sample Preparation: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as an external standard for ¹H and ¹³C NMR.

-

Acquisition: Spectra are recorded at ambient temperature.

IR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the Synthesis and Spectroscopic Analysis.

References

"Methyl 2-(bromomethyl)acrylate" solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-(bromomethyl)acrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MBMA) is a functionalized monomer with significant applications in polymer chemistry and as an intermediate in the synthesis of complex organic molecules. Its utility in these fields is fundamentally linked to its solubility characteristics, which govern reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by data inferred from structurally analogous compounds and established chemical principles. Additionally, a detailed experimental protocol for solubility determination is presented to aid researchers in generating precise quantitative data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of MBMA is essential for interpreting its solubility behavior.

| Property | Value |

| CAS Number | 4224-69-5 |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol [1] |

| Appearance | Clear colorless to slightly brownish liquid |

| Density | 1.489 g/mL at 25 °C[1] |

| Boiling Point | 35-37 °C at 1.3 mmHg[1] |

| Refractive Index | n20/D 1.490[1] |

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on its chemical structure—a relatively small, polar ester with a halogenated alkyl group—and qualitative data, a reliable solubility profile can be inferred. The principle of "like dissolves like" suggests that MBMA will be soluble in solvents with similar polarity. Its ester group allows for polar interactions, while the hydrocarbon backbone provides some nonpolar character.

The following table summarizes the expected solubility of this compound in common organic solvents. This information is derived from the known solubility of structurally similar acrylates, such as methyl acrylate (B77674) and ethyl acrylate, which are generally miscible with a wide range of organic solvents.[2][3]

| Solvent Class | Solvent | Expected Solubility | Rationale / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL (27.93 mM)[4] | Experimentally verified for co-solvent systems.[4] High polarity of DMSO effectively solvates the ester group. |

| Acetone | Highly Soluble / Miscible | Ketones are excellent solvents for acrylates.[5] Methyl acrylate is soluble in acetone.[6] | |

| Acetonitrile | Highly Soluble / Miscible | Used as a solvent in the synthesis of MBMA, confirming its suitability.[7] | |

| Tetrahydrofuran (THF) | Highly Soluble / Miscible | Ethers are known to be good solvents for acrylates.[3][5] | |

| Polar Protic | Ethanol | Highly Soluble / Miscible | Alkyl acrylates are typically completely soluble in alcohols.[2][3] |

| Methanol | Highly Soluble / Miscible | Similar to ethanol, expected to be an excellent solvent. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Highly Soluble / Miscible | Used as a solvent in the synthesis of MBMA.[7] |

| Ethyl Acetate | Highly Soluble / Miscible | Used as an extraction solvent for MBMA, indicating high solubility.[7] Esters are good solvents for other esters.[5] | |

| Toluene | Soluble / Miscible | Aromatic hydrocarbons are generally effective solvents for acrylate resins.[5] | |

| Hexane | Sparingly Soluble to Insoluble | Aliphatic hydrocarbons are poor solvents for more polar acrylates like methyl methacrylate (B99206) resins.[5] | |

| Aqueous | Water | Slightly Soluble | Structurally similar methyl acrylate has a water solubility of about 52-60 g/L at 20°C.[3][6] The larger bromomethyl group may slightly decrease this. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[8][9] This method is suitable for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An "excess" amount ensures that undissolved solute will remain after equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using an orbital shaker at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required to achieve saturation.[10]

-

-

Sample Clarification:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to let the excess solute settle.

-

To separate the undissolved solute from the saturated solution, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[9]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[9]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Conclusion

References

- 1. This compound 97 4224-69-5 [sigmaaldrich.com]

- 2. solventis.net [solventis.net]

- 3. manavchem.com [manavchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RESIN SOLUBILITY [worldwin.co.kr]

- 6. scent.vn [scent.vn]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. laboratuar.com [laboratuar.com]

A Technical Guide to the Reactivity and Functional Groups of Methyl 2-(bromomethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)acrylate (MBMA) is a versatile trifunctional monomer of significant interest in polymer chemistry and organic synthesis. Its unique structure, incorporating a methyl ester, a polymerizable acrylate (B77674), and a reactive bromomethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity, functional groups, and applications, supported by experimental data and protocols.

Core Functional Groups and Their Influence on Reactivity

This compound possesses three key functional groups that dictate its chemical behavior: the methyl ester, the acrylate (alkene), and the bromomethyl group. The interplay of these groups allows for its use as a monomer, a chain-transfer agent, and a building block for more complex molecular architectures.[1][2]

-

Acrylate Group (C=C-C=O): The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack (Michael addition) and a prime candidate for radical polymerization.

-

Bromomethyl Group (-CH₂Br): This primary alkyl bromide is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. The bromine atom is a good leaving group, facilitating these transformations.

-

Methyl Ester Group (-COOCH₃): While generally less reactive than the other two functional groups, the ester can be hydrolyzed under acidic or basic conditions.

Key Chemical Transformations of this compound

The unique combination of functional groups in MBMA enables its participation in several important chemical reactions.

Polymerization and Chain-Transfer Reactions

A significant application of MBMA is in polymer synthesis, where it can act as both a monomer and a chain-transfer agent.[3][4] In radical polymerization, a propagating polymer radical can add to the double bond of MBMA.[5] This is a key feature in the synthesis of functionalized macromonomers.[3][4][5]

MBMA has been demonstrated to be an effective chain-transfer agent in the radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656).[3][4][6] The process occurs via an addition-fragmentation mechanism.[4][5]

Quantitative Data for Chain-Transfer Constants

The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (Cₛ). The following table summarizes the determined chain-transfer constants for MBMA in the bulk polymerization of MMA and styrene at 70 °C.[3][6]

| Monomer | Method | Chain-Transfer Constant (CMBrMA) |

| Methyl Methacrylate (MMA) | 2/DPw | 1.28 |

| Methyl Methacrylate (MMA) | Λ | 1.20 |

| Styrene | 2/DPw | 11.44 |

| Styrene | Λ | 10.92 |

Nucleophilic Substitution Reactions

The presence of the bromomethyl group allows MBMA to readily participate in nucleophilic substitution reactions. For instance, it can react with carboxylic acids to yield methyl 2-(acyloxymethyl)acrylates.[7] This reactivity allows for the introduction of a wide variety of functional groups onto the acrylate backbone.

Dreiding-Schmidt Reaction

In the presence of zinc metal, this compound can act as a metallozinc reagent and participate in Dreiding-Schmidt reactions. A notable example is its reaction with lactones to form α-methylene oxaspirolactones, which are valuable intermediates in the synthesis of natural products.[8]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of MBMA are presented below.

Method 1: From Methyl 2-(hydroxymethyl)acrylate using Phosphorus Tribromide [3][7][9]

-

Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile (B52724).

-

Slowly add 4 mL of phosphorus tribromide dropwise to the solution.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

Quench the reaction by adding an appropriate amount of water.

-

Remove the acetonitrile solvent via reduced pressure distillation.

-

Add 100 mL of water to the residue and extract twice with 100 mL portions of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Method 2: From Methyl 3-hydroxy-2-metylidene-propanoate using N-Bromosuccinimide [9]

-

Prepare a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in 40 mL of dry dichloromethane (B109758).

-

Add a solution of dimethyl sulfide (B99878) (4 mL) in 50 mL of dichloromethane dropwise with stirring at 0 °C over 10 minutes.

-

To the resulting mixture, add a solution of methyl 3-hydroxy-2-metylidene-propanoate (3.15 g, 31.50 mmoles) in 40 mL of dichloromethane.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Pour the reaction mixture into an aqueous solution of sodium chloride and ice.

-

Extract the aqueous phase three times with 100 mL portions of diethyl ether.

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to obtain the product.

Use of this compound as a Chain-Transfer Agent in Emulsion Polymerization[3]

-

Deoxygenate methyl methacrylate (MMA), styrene, and this compound (MBMA) by purging with nitrogen for at least 2 hours. Deoxygenate MBMA specifically via three freeze-pump-thaw cycles.

-

Use distilled and deionized water, stored under and continuously purged with nitrogen.

-

A typical recipe for macromonomer synthesis involves an MMA/water ratio of 0.11 g/g.

-

Carry out the polymerization under a nitrogen atmosphere.

Visualizing Reaction Pathways and Workflows

Synthesis of this compound from Methyl 2-(hydroxymethyl)acrylate

Caption: Synthetic workflow for this compound.

Chain-Transfer Mechanism in Radical Polymerization

Caption: Addition-fragmentation chain-transfer mechanism.

Dreiding-Schmidt Reaction for Oxaspirolactone Synthesis

Caption: Synthesis of α-methylene oxaspirolactones.

References

- 1. CAS 4224-69-5: Methyl 2-(bromomethyl)-2-propenoate [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(Bromomethyl)acrylic acid | High-Purity Reagent [benchchem.com]

- 6. Collection - Use of this compound as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations - Macromolecules - Figshare [figshare.com]

- 7. This compound | 4224-69-5 [chemicalbook.com]

- 8. Total Synthesis, Biological Evaluation, and Target Identification of Rare Abies Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Hazards and Toxicity of Methyl 2-(bromomethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.

Executive Summary

Methyl 2-(bromomethyl)acrylate (MBMA), a reactive acrylic ester, presents several potential health hazards that necessitate careful handling and the implementation of robust safety measures. This guide provides a detailed overview of the known and anticipated toxicological profile of MBMA, drawing from available data on the compound and its structural analogs. The primary hazards identified include severe eye damage, skin irritation, and respiratory tract irritation. While specific quantitative toxicity data for MBMA is limited in the public domain, information from closely related acrylates is presented to provide a conservative estimate of its potential toxicity. This guide also outlines the standard experimental protocols for assessing chemical toxicity and provides visual workflows for hazard identification and risk assessment processes.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid methyl ester | [1] |

| CAS Number | 4224-69-5 | [1] |

| Molecular Formula | C₅H₇BrO₂ | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| Appearance | Clear colorless to slightly brownish liquid | [1] |

| Boiling Point | 35-37 °C at 1.3 mmHg | [2] |

| Density | 1.489 g/mL at 25 °C | [2] |

| Flash Point | 78 °C (closed cup) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on available safety data sheets.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Precautionary Statements (selected): P261, P280, P302+P352, P305+P351+P338[1]

Toxicological Data

Acute Toxicity Data (Methyl Acrylate)

| Route of Exposure | Test Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | 768 mg/kg | |

| Dermal | Rabbit | LD50 | 1250 mg/kg | |

| Inhalation (vapor) | Rat | LC50 (4 h) | 6.5 mg/L |

Irritation and Sensitization

-

Skin Irritation: this compound is classified as a skin irritant (Category 2).[1]

-

Eye Irritation: It is classified as causing serious eye damage (Category 1).[1]

-

Respiratory Irritation: It may cause respiratory irritation.[1]

-

Skin Sensitization: While no specific data is available for MBMA, the broader class of acrylates is known to have skin sensitization potential.[3] Methyl acrylate (B77674) is classified as a weak skin sensitizer (B1316253) in the Local Lymph Node Assay (LLNA).[3]

Mutagenicity

No specific mutagenicity data for this compound were found. For the related compound, methyl acrylate:

-

It has shown positive results for clastogenicity (chromosome damage) in some in vitro mammalian cell tests, particularly at cytotoxic concentrations.[4][5]

-

In vivo mutagenicity studies on methyl acrylate have generally been negative.[4][5]

-

It is suggested that metabolic processes, such as conjugation with glutathione (B108866), may detoxify acrylates in vivo, explaining the discrepancy between in vitro and in vivo results.[6]

Carcinogenicity

There are no carcinogenicity studies specifically on this compound. The International Agency for Research on Cancer (IARC) has classified methyl acrylate as "possibly carcinogenic to humans" (Group 2B).[7] However, a comprehensive review of lower alkyl acrylates suggests that any carcinogenic effects observed in animal studies occur at high doses and are secondary to chronic irritation, indicating they are unlikely to pose a human cancer hazard under normal handling conditions.[8]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound is available. Studies on other brominated compounds and acrylates suggest that some may have the potential for developmental or reproductive effects, though often at maternally toxic doses.[9][10]

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints.

4.1. Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure to assess the short-term toxic effects of a substance applied to the skin. A single dose of the test substance is applied to the clipped, intact skin of a small number of animals (typically rabbits or rats). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (the dose estimated to be lethal to 50% of the test animals) can be determined.

4.2. Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored.

4.3. Skin Irritation/Corrosion (OECD 404)

This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion. The test substance is applied to a small area of clipped skin on an animal (usually a rabbit) under a semi-occlusive dressing for a defined period (typically 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal.

4.4. Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is identified as a sensitizer if it induces a dose-dependent, three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.

4.5. Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacteria, and a positive result is indicated by a dose-dependent increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.

4.6. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test assesses the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts. The test substance is administered to an animal (usually a mouse or rat), and bone marrow or peripheral blood is collected. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is then determined. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[11][12]

Visualizations

Caption: A workflow diagram for hazard identification and risk assessment of a chemical substance.

Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion and Recommendations

This compound should be regarded as a hazardous chemical with the potential to cause serious eye damage, skin irritation, and respiratory irritation. Due to the lack of specific toxicological data, a precautionary approach is warranted. All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In the absence of data to the contrary, it should be handled as a potential skin sensitizer, mutagen, and carcinogen. Further toxicological studies are required to fully characterize the hazard profile of this substance.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 2-(溴甲基)丙烯酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [PDF] Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione | Semantic Scholar [semanticscholar.org]

- 7. Four acrylates possibly carcinogenic | Food Packaging Forum [foodpackagingforum.org]

- 8. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]